molecular formula C19H20ClN3OS B4131532 1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea

1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea

Cat. No.: B4131532
M. Wt: 373.9 g/mol
InChI Key: FNGPNWVYSINKFQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-16-7-3-14(4-8-16)13-21-19(25)22-17-9-5-15(6-10-17)18(24)23-11-1-2-12-23/h3-10H,1-2,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGPNWVYSINKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea typically involves the reaction of 4-chlorobenzylamine with 4-(1-pyrrolidinylcarbonyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications could include drug development for various diseases.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.

    N,N’-diphenylthiourea: Used in the rubber industry as a vulcanization accelerator.

    N-(4-chlorophenyl)-N’-phenylthiourea: Studied for its potential herbicidal and pesticidal properties.

Uniqueness

N-(4-chlorobenzyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is unique due to the presence of both a chlorobenzyl and a pyrrolidinylcarbonyl group, which may confer distinct chemical and biological properties compared to other thioureas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea
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1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea

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